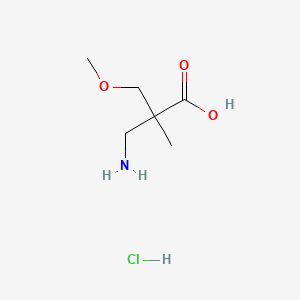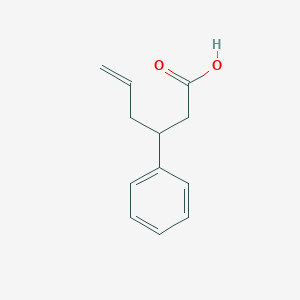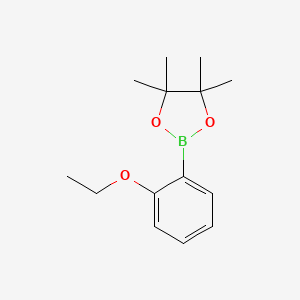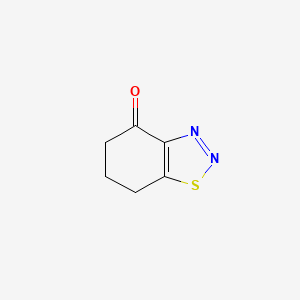
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is an organic compound with a unique structure that includes an amino group, a methoxymethyl group, and a methyl group attached to a propanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride can be achieved through several methods. One common approach involves the esterification of amino acids with methanol in the presence of trimethylchlorosilane, which provides a convenient and efficient route to obtain the desired product . Another method includes the amination of alpha-bromocarboxylic acids, which is a straightforward process for preparing alpha-aminocarboxylic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification processes using methanol and trimethylchlorosilane, which offer mild reaction conditions and high yields . Additionally, the use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized carboxylic acids, reduced amines or alcohols, and various substituted derivatives depending on the specific reagents and conditions used.
Applications De Recherche Scientifique
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development and as a pharmacological agent.
Mécanisme D'action
The mechanism of action of 3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the methoxymethyl and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Amino-2-naphthoic acid: An organic compound with similar functional groups but a different aromatic backbone.
Aminosalicylic acid: A compound with an amino group and carboxylic acid group, used in the treatment of tuberculosis.
Uniqueness
3-Amino-2-(methoxymethyl)-2-methylpropanoic acid hydrochloride is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Propriétés
Formule moléculaire |
C6H14ClNO3 |
|---|---|
Poids moléculaire |
183.63 g/mol |
Nom IUPAC |
2-(aminomethyl)-3-methoxy-2-methylpropanoic acid;hydrochloride |
InChI |
InChI=1S/C6H13NO3.ClH/c1-6(3-7,4-10-2)5(8)9;/h3-4,7H2,1-2H3,(H,8,9);1H |
Clé InChI |
CTXSXSKDVBNETI-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)(COC)C(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rac-(1R,2S,4R)-2-(hydroxymethyl)bicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B13464950.png)

dimethylsilane](/img/structure/B13464961.png)
![4-Fluorobicyclo[2.2.1]heptane-1-carbaldehyde](/img/structure/B13464964.png)


![{1-[(Benzyloxy)methyl]-4-methylidenecyclohexyl}methanol](/img/structure/B13464987.png)




![3-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]propan-1-aminehydrochloride](/img/structure/B13465015.png)

![{5,7-Dimethylimidazo[1,2-a]pyrimidin-3-yl}methanol](/img/structure/B13465029.png)
